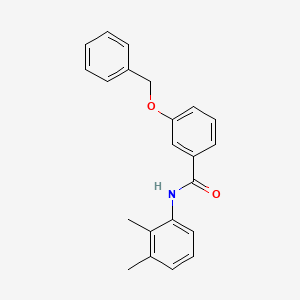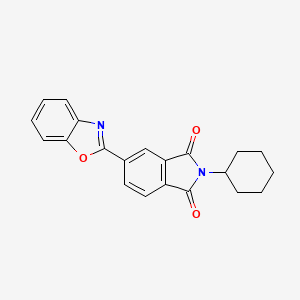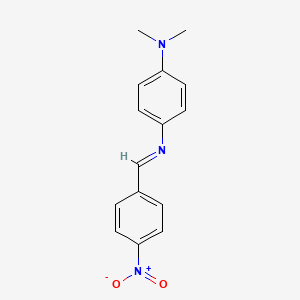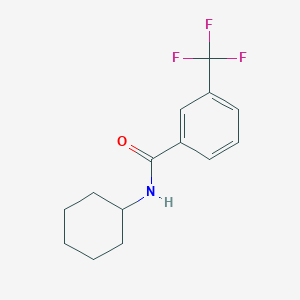![molecular formula C16H20ClNO B5701583 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first introduced in the market in 1973 and has since become a popular choice among farmers due to its effectiveness and low cost.
作用機序
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been found to have a short half-life in soil and water, which reduces the risk of accumulation in the environment.
実験室実験の利点と制限
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide in agriculture, but its use in laboratory experiments is limited due to its toxicity to aquatic organisms. Additionally, its effectiveness against specific weed species may vary depending on the environmental conditions.
将来の方向性
1. Development of new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more effective against a wider range of weed species.
2. Evaluation of the long-term effects of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide on soil and water quality.
3. Investigation of the potential of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide as a bioherbicide.
4. Development of new methods for the synthesis of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more efficient and environmentally friendly.
5. Study of the molecular mechanisms underlying the herbicidal activity of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
In conclusion, 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. While it has a low toxicity to mammals and birds, it can be toxic to aquatic organisms. Future research should focus on developing new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, evaluating its long-term effects on the environment, and investigating its potential as a bioherbicide.
合成法
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting product is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is further reacted with sodium hydroxide and 3-chloro-1,2-propanediol to obtain 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide.
科学的研究の応用
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. Additionally, it has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
特性
IUPAC Name |
3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROGOIFISLGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
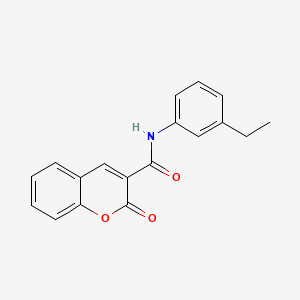
![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)
